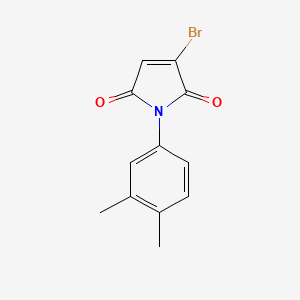![molecular formula C11H13F3N4O B12222808 4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide](/img/structure/B12222808.png)
4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrazine, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4,4-Trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in having a trifluoromethyl group but differs in the aromatic moiety.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Shares the trifluoromethyl group but has a different aromatic substitution pattern.
Uniqueness
4,4,4-Trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide is unique due to the combination of the trifluoromethyl, pyrazine, and azetidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13F3N4O |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(1-pyrazin-2-ylazetidin-3-yl)butanamide |
InChI |
InChI=1S/C11H13F3N4O/c12-11(13,14)2-1-10(19)17-8-6-18(7-8)9-5-15-3-4-16-9/h3-5,8H,1-2,6-7H2,(H,17,19) |
InChI Key |
OLIZQSMCDYITOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12222742.png)
![Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate](/img/structure/B12222745.png)
![1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12222753.png)
![3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12222756.png)
![7-Hydrazinyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222763.png)
![3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12222787.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12222791.png)
![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12222794.png)
![1-(2-Ethoxyphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]ethanone](/img/structure/B12222801.png)
![5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12222817.png)
![3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12222818.png)
![6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B12222822.png)
